6-Amino-2-naphthalenesulfonic Acid Monohydrate is a chemical compound with the molecular formula and a molecular weight of approximately 223.25 g/mol. This compound is primarily utilized in the synthesis of dyes and pigments due to its ability to participate in azo coupling reactions, which are essential in dye chemistry. It is classified under organic compounds, specifically in the category of naphthalene sulfonates, which are aromatic compounds containing a sulfonic acid group attached to a naphthalene moiety .
6-Amino-2-naphthalenesulfonic Acid Monohydrate is derived from naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene rings. The compound is categorized as a small molecule and is part of the broader class of naphthalenes and their derivatives, specifically naphthalene sulfonic acids . It is also known by several synonyms, including Bronner's Acid and 2-Naphthylamine-6-sulfonic Acid .
The synthesis of 6-Amino-2-naphthalenesulfonic Acid Monohydrate can be achieved through various methods:
The reactions typically require controlled conditions to ensure high yields and purity. The sulfonation step usually employs concentrated sulfuric acid or chlorosulfonic acid as reagents, while the amination step may involve ammonia or amines under specific temperature and pressure conditions.
The molecular structure of 6-Amino-2-naphthalenesulfonic Acid Monohydrate features a naphthalene ring with an amino group at the 6-position and a sulfonic acid group at the 2-position. The structural formula can be represented as follows:
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N
SEMRCUIXRUXGJX-UHFFFAOYSA-N
The compound exists as a monohydrate, indicating that one water molecule is associated with each molecule of the compound in its crystalline form .
6-Amino-2-naphthalenesulfonic Acid Monohydrate is known to undergo several significant chemical reactions:
The azo coupling reaction requires careful control of pH and temperature to optimize yield and minimize side reactions. Typically, this occurs in alkaline conditions where the amino group is more nucleophilic.
The mechanism of action for 6-Amino-2-naphthalenesulfonic Acid Monohydrate primarily revolves around its ability to participate in azo coupling reactions. In this process:
This mechanism highlights its utility in dye synthesis, particularly for producing vibrant colors used in various applications .
6-Amino-2-naphthalenesulfonic Acid Monohydrate has several important applications:
The industrial synthesis of 6-amino-2-naphthalenesulfonic acid monohydrate (Bronner's acid) relies on precisely controlled sulfonation-amination sequences. Naphthalene undergoes electrophilic sulfonation with concentrated sulfuric acid (96-98%) at 150-165°C, favoring 2-sulfonation due to kinetic control. The resulting naphthalene-2-sulfonic acid is then nitrated at position 6 using mixed acid (HNO₃/H₂SO₄), followed by iron-catalytic reduction to yield the target 6-amino derivative [5] [10].
Key mechanistic aspects include:
Table 1: Optimization of Sulfonation-Nitration Parameters
Reaction Step | Temperature Range | Catalyst/Reagent | Key Outcome |
---|---|---|---|
Sulfonation | 150-165°C | H₂SO₄ (96-98%) | >90% 2-sulfonic acid isomer |
Nitration | 0-5°C | HNO₃/H₂SO₄ | 95% C6 selectivity |
Reduction | 70-80°C | Fe/HCl | Quantitative amine yield |
Recent advances focus on minimizing waste and energy consumption in Bronner's acid synthesis:
Table 2: Green Metrics Comparison for Production Routes
Parameter | Traditional Process | Green Process | Improvement |
---|---|---|---|
Reaction Mass Efficiency | 48% | 82% | +34% |
E-factor (kg waste/kg product) | 12.6 | 3.8 | -70% |
Energy Intensity (MJ/mol) | 310 | 180 | -42% |
The monohydrate form (C₁₀H₉NO₃S·H₂O) exhibits enhanced stability due to specific water-molecule interactions:
Scalable production requires balancing reaction kinetics and process safety:
Table 3: Industrial-Scale Process Optimization Targets
Process Stage | Key Parameter | Laboratory Scale | Optimized Industrial Scale |
---|---|---|---|
Sulfonation | H₂SO₄/Naphthalene ratio | 1.05:1 mol/mol | 1.02:1 mol/mol |
Isomerization | Temperature uniformity | ±15°C | ±2°C (via static mixers) |
Crystallization | Cooling rate | 5°C/min | 1°C/min (linear programmed) |
Drying | Moisture control | 7-9% w/w | 7.5±0.3% w/w (NIR monitored) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8